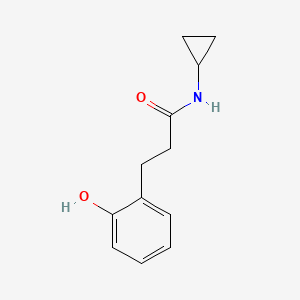
N-cyclopropyl-3-(2-hydroxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-(2-hydroxyphenyl)propanamide is an organic compound with the molecular formula C12H15NO2 It is a derivative of propanamide, featuring a cyclopropyl group and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(2-hydroxyphenyl)propanamide typically involves the reaction of cyclopropylamine with 3-(2-hydroxyphenyl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
N-cyclopropyl-3-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-oxophenyl)propanamide.
Reduction: Formation of N-cyclopropyl-3-(2-hydroxyphenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
N-cyclopropyl-3-(2-hydroxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-cyclopropyl-3-(2-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-phenylpropanamide: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
3-(2-hydroxyphenyl)propanamide:
N-cyclopropyl-3-(2-methoxyphenyl)propanamide: Contains a methoxy group instead of a hydroxy group, altering its chemical behavior
Uniqueness
N-cyclopropyl-3-(2-hydroxyphenyl)propanamide is unique due to the presence of both the cyclopropyl and hydroxyphenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
N-cyclopropyl-3-(2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C12H15NO2/c14-11-4-2-1-3-9(11)5-8-12(15)13-10-6-7-10/h1-4,10,14H,5-8H2,(H,13,15) |
InChIキー |
JKGPYUFDGIECAK-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)CCC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)



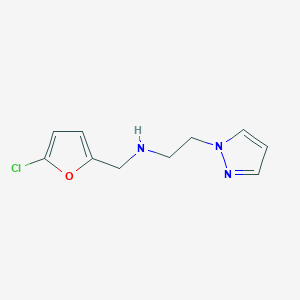
![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)
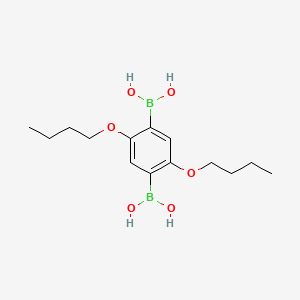
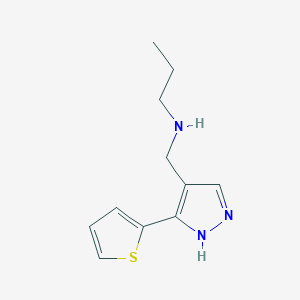

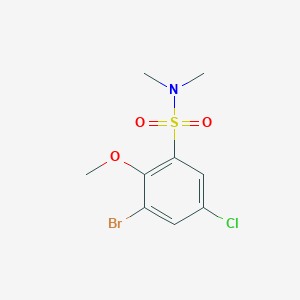
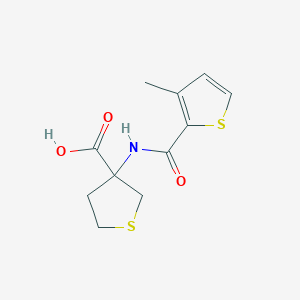
![(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)
